molecular formula C13H13BrN2 B11846151 6-Bromo-2-(pyrrolidin-1-yl)quinoline

6-Bromo-2-(pyrrolidin-1-yl)quinoline

Cat. No.: B11846151
M. Wt: 277.16 g/mol
InChI Key: UCCZXVNCYREVJI-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline, which is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.

    Formation of Pyrrolidinyl Group: The brominated quinoline is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 2-position. This step often requires a catalyst such as palladium and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism:

  • Activation of the quinoline ring : The bromine substituent at position 6 meta-directs the incoming amine (pyrrolidine) to position 2.

  • Attack by pyrrolidine : The amine acts as a nucleophile, displacing the chlorine atom from 2-chloroquinoline (9 ) to form the substituted product 10a .

Analytical Data

3.1 Spectroscopic Characterization

ParameterValue
1H-NMR (CDCl₃) δ: 7.73 (d, J=9.1 Hz), 7.69 (s), 7.55 (s), 6.72 (d, J=9.0 Hz), 3.60 (br s), 2.06–2.02 (m)
13C-NMR (CDCl₃) δ: 155.8, 147.3, 135.9, 132.4, 129.4, 127.9, 123.8, 113.7, 111.1, 46.8, 25.5
MS (EI) m/z: 276 (M⁺)
Purity (HPLC) 98.88%

3.2 Yield and Purification

  • Yield : 93% after column chromatography (CH₂Cl₂–MeOH) .

  • Crystallinity : Pink solid in the final step .

Biological Evaluation

4.1 mGluR1 Antagonistic Activity
In calcium mobilization assays, 10a showed moderate inhibition of mGluR1:

Concentration% Inhibition
10 µM16.55
1 µM24.75

This activity is lower than compounds with larger substituents (e.g., piperidine derivatives) .

4.2 Structure-Activity Relationships

  • R1 substituent : Pyrrolidine (hydrophobic, bulky) enhances activity compared to smaller amines .

  • R2/R3 substituents : Methyl groups at position 6 improve inhibition (e.g., 12b : 65.97% at 10 µM) .

Scientific Research Applications

Pharmacological Applications

1.1. Inhibition of Enzymatic Activity

Research indicates that derivatives of quinoline, including 6-bromo-2-(pyrrolidin-1-yl)quinoline, have been explored for their potential to inhibit specific enzymes involved in various diseases. For instance, quinoline derivatives have been identified as potent inhibitors of catechol O-methyltransferase (COMT), which is relevant in treating neurological disorders due to their ability to modulate dopamine signaling in the brain .

Table 1: Summary of Quinoline Derivatives as COMT Inhibitors

Compound NameInhibition PotencySelectivityBrain Penetration
This compoundHighMembrane-boundYes
8-HydroxyquinolineModerateMembrane-boundModerate
5-Allyloxy-2-(pyrrolidin-1-yl)quinolineHighSelectiveYes

1.2. Epigenetic Regulation

Another significant application of pyrrolidinyl quinolines, including this compound, is their role in epigenetic regulation. A study highlighted the compound’s potential as a SETDB1/ESET inhibitor, which plays a crucial role in Huntington's disease treatment. The compound demonstrated the ability to reduce levels of H3K9me3, a marker of heterochromatin, thereby ameliorating symptoms associated with neurodegenerative diseases .

Synthesis and Biological Evaluation

The synthesis of this compound has been documented with high yields and purity. The compound was synthesized through a series of reactions involving bromination and subsequent substitution with pyrrolidine . The biological evaluation showed promising results regarding its efficacy in pain models and other pharmacological assessments.

Table 2: Synthesis Overview

Step DescriptionConditionsYield (%)
Bromination of quinolineDioxane/H2O at 100°C93
Substitution with pyrrolidineRoom temperature90

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of quinoline derivatives:

3.1. Neurological Disorders

In a model for Huntington's disease, the application of 5-allyloxy-2-(pyrrolidin-1-yl)quinoline showed significant improvement in motor function and neuronal health in transgenic mice . This underscores the relevance of pyrrolidine-substituted quinolines in neuropharmacology.

3.2. Cancer Research

Quinoline derivatives are also being investigated for their role as dual inhibitors targeting the PI3K/mTOR pathways, which are frequently altered in various cancers. The structural modifications at positions C-3 and C-4 on the quinoline scaffold have led to compounds with enhanced binding affinities and biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

    6-Bromoquinoline: Lacks the pyrrolidinyl group, making it less versatile in terms of biological activity.

    2-(Pyrrolidin-1-yl)quinoline: Lacks the bromine atom, which can affect its reactivity and binding properties.

    6-Chloro-2-(pyrrolidin-1-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

Uniqueness: 6-Bromo-2-(pyrrolidin-1-yl)quinoline is unique due to the combined presence of the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.

Biological Activity

6-Bromo-2-(pyrrolidin-1-yl)quinoline is a quinoline derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the sixth position of the quinoline core and a pyrrolidine group at the second position, which enhances its pharmacological properties. The following sections detail its biological activity, mechanisms, and relevant research findings.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Quinoline derivatives are recognized for their potential as anticancer agents due to their ability to inhibit various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.0Inhibition of DNA synthesis
HepG2 (Liver)8.3Induction of apoptosis
SGC-7901 (Stomach)6.7Cell cycle arrest at G2/M phase

The compound has shown potent inhibitory effects on human thymidylate synthase, an essential enzyme for DNA replication, which contributes to its anticancer efficacy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Proteasome Inhibition : Recent studies have highlighted the compound's role as a proteasome inhibitor, which is crucial in regulating protein degradation pathways involved in cancer cell survival .
  • Epigenetic Regulation : The compound has been linked to modulation of epigenetic markers, suggesting potential therapeutic applications in diseases like Huntington's disease .

3. Safety and Toxicity Profile

While exploring the safety profile, it was noted that certain structural modifications could lead to genotoxic potential, particularly with specific substituents on the quinoline ring. For instance, compounds with methyl or bromo substituents showed higher risks for hERG channel inhibition, which is associated with cardiac arrhythmias .

Table 2: Safety Profile of Related Compounds

CompoundGenotoxicityhERG Binding Risk
Compound ANegativeLow
6-Bromo CompoundPositive (in presence of S9)High
Compound BNegativeModerate

4. Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : In murine models infected with Trypanosoma brucei, treatment with this compound resulted in significant reductions in parasite load and improved survival rates .
  • In Vitro Safety Profiling : Compounds were evaluated for their effects on mammalian cell lines, revealing that while some exhibited promising anticancer properties, others raised concerns regarding mutagenicity and cytotoxicity .

5. Conclusion

The biological activity of this compound underscores its potential as a multifaceted therapeutic agent. Its anticancer properties, coupled with insights into its mechanism of action and safety profile, suggest that further research could solidify its role in medicinal chemistry. The ongoing exploration of its interactions at the molecular level will be crucial for developing effective treatments while minimizing adverse effects.

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

6-bromo-2-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C13H13BrN2/c14-11-4-5-12-10(9-11)3-6-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2

InChI Key

UCCZXVNCYREVJI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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